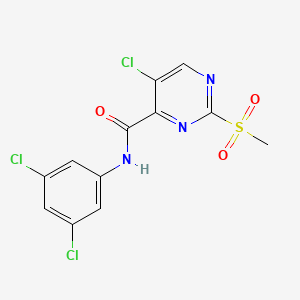![molecular formula C17H16N8O3 B11487132 2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(3-methoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11487132.png)
2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(3-methoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-DIAMINO-5-[2-AMINO-6-(3-METHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino groups and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
合成路线和反应条件: 2-氨基-5-(2,4-二氨基-6-氧代-1,6-二氢嘧啶-5-基)-6-(3-甲氧基苯基)-3,7-二氢-4H-吡咯并[2,3-d]嘧啶-4-酮 的合成通常涉及多步有机反应。一种常见的方法是在受控条件下,将合适的嘧啶衍生物与取代的苯胺缩合。反应条件通常包括使用催化剂、特定溶剂和温度控制,以确保所需的产物产率。
工业生产方法: 该化合物的工业生产可能涉及优化合成路线以提高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术以及严格的质量控制措施,以满足药物标准。
反应类型:
氧化: 该化合物可以发生氧化反应,导致形成各种氧化衍生物。
还原: 还原反应可用于修饰分子中的特定官能团。
取代: 该化合物可以参与取代反应,其中某些取代基被其他官能团取代。
常见试剂和条件:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤化剂、亲核试剂。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能产生羟基化衍生物,而取代反应可以将各种官能团引入分子中。
化学反应分析
Types of Reactions
2,6-DIAMINO-5-[2-AMINO-6-(3-METHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
科学研究应用
2-氨基-5-(2,4-二氨基-6-氧代-1,6-二氢嘧啶-5-基)-6-(3-甲氧基苯基)-3,7-二氢-4H-吡咯并[2,3-d]嘧啶-4-酮 有几种科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其与生物大分子潜在的相互作用。
医学: 研究其潜在的治疗特性,包括抗癌和抗炎活性。
工业: 用于开发新材料和化学工艺。
作用机制
该化合物的作用机制涉及其与生物系统中特定分子靶标的相互作用。它可能与酶、受体或其他蛋白质结合,调节它们的活性,并导致各种生物学效应。所涉及的确切途径取决于具体的应用和使用环境。
类似化合物:
- 2-氨基-5-(2,4-二氨基-6-氧代-1,6-二氢嘧啶-5-基)-6-苯基-3,7-二氢-4H-吡咯并[2,3-d]嘧啶-4-酮
- 2-氨基-5-(2,4-二氨基-6-氧代-1,6-二氢嘧啶-5-基)-6-(4-甲氧基苯基)-3,7-二氢-4H-吡咯并[2,3-d]嘧啶-4-酮
独特性: 2-氨基-5-(2,4-二氨基-6-氧代-1,6-二氢嘧啶-5-基)-6-(3-甲氧基苯基)-3,7-二氢-4H-吡咯并[2,3-d]嘧啶-4-酮 中 3-甲氧基苯基基团的存在使其与其他类似化合物区分开来。这种取代可以影响化合物的生物活性、溶解度和整体化学性质,使其在其类别中独树一帜。
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidine derivatives and heterocyclic compounds with amino and methoxy groups. Examples include:
2,6-Diaminopyrimidine: A simpler analog with similar biological activities.
5-Amino-3-methoxypyrimidine: Another related compound with potential biological applications.
Uniqueness
What sets 2,6-DIAMINO-5-[2-AMINO-6-(3-METHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE apart is its unique structure, which combines multiple functional groups in a single molecule. This structural complexity contributes to its diverse range of applications and potential biological activities.
属性
分子式 |
C17H16N8O3 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
2-amino-5-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-6-(3-methoxyphenyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16N8O3/c1-28-7-4-2-3-6(5-7)11-8(9-12(18)22-16(19)24-14(9)26)10-13(21-11)23-17(20)25-15(10)27/h2-5H,1H3,(H5,18,19,22,24,26)(H4,20,21,23,25,27) |
InChI 键 |
KYJFGBCCADLUQS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=C(C3=C(N2)N=C(NC3=O)N)C4=C(N=C(NC4=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,8-dimethyl-6-[(4-phenylpiperazin-1-yl)sulfonyl]quinolin-2(1H)-one](/img/structure/B11487055.png)
![2-Amino-4,4-diethoxy-6-(3,4,5-trimethoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11487056.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11487061.png)

![Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(5-methyl-3-isoxazolyl)amino]-, ethyl ester](/img/structure/B11487078.png)
![2-(4-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11487080.png)
![N-[2-(3-methylphenoxy)ethyl]-3-nitropyridin-2-amine](/img/structure/B11487082.png)

![1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-1,2,4-triazole](/img/structure/B11487095.png)
![ethyl 5-cyano-4-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate](/img/structure/B11487098.png)
![Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro-](/img/structure/B11487105.png)
![2-[4-(1-adamantyl)phenoxy]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B11487113.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11487129.png)
